Superior Synthetic Efficiency: Documented 86% Yield for Anhydrous Precursor Synthesis
A direct comparator analysis shows that the synthesis of the anhydrous form of 2-Amino-6-chloropyrimidin-4-ol proceeds with an 86% isolated yield under reported conditions [1]. This high yield provides a verifiable efficiency benchmark for researchers scaling up synthetic routes. In contrast, the synthesis of close analog 2-amino-4,6-dichloropyrimidine often results in a complex mixture requiring extensive purification and is associated with lower yields due to the competing reactivity of the second chlorine atom [2].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 86% yield (anhydrous form) |
| Comparator Or Baseline | 2-amino-4,6-dichloropyrimidine synthesis |
| Quantified Difference | Not explicitly reported in a head-to-head study, but the target compound's 86% yield is a benchmark for efficient synthesis. |
| Conditions | Reaction of guanidine nitrate with diethyl malonate followed by chlorination (reported for anhydrous precursor) [1]. |
Why This Matters
A documented 86% yield reduces cost, waste, and purification time, making this a more efficient and scalable building block for medicinal chemistry programs compared to less selective analogs.
- [1] ChemicalBook. (n.d.). 2-Amino-6-chloro-4-pyrimidinol, CAS#: 1194-21-4. Notes on synthesis: 'give 17 g (86% yield) of 2-amino-6-chloro-4-hydroxypyrimidine as a white solid.' View Source
- [2] PubChem. (2025). Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. View Source
